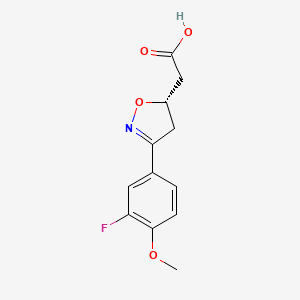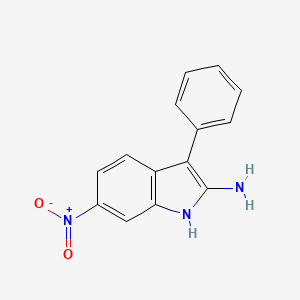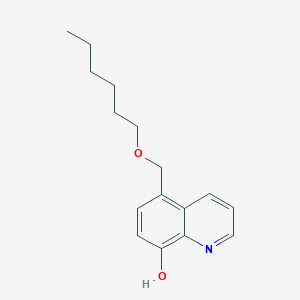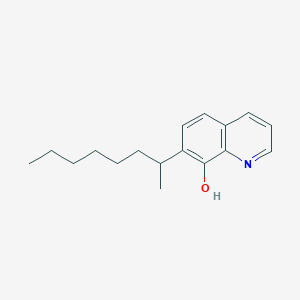
(S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the fluoro and methoxy groups on the phenyl ring, along with the isoxazole moiety, imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Fluoro and Methoxy Groups: The fluoro and methoxy groups can be introduced via electrophilic aromatic substitution reactions on the phenyl ring.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the isoxazole ring to an isoxazoline or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of isoxazoline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand the interaction of fluoro and methoxy groups with biological targets.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance binding affinity to certain enzymes or receptors, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: A fluorinated benzoic acid derivative with similar functional groups.
3-Fluoro-4-methoxyacetophenone: A compound with a similar phenyl ring substitution pattern.
(3-Fluoro-4-methoxyphenyl)acetic acid methyl ester: A methyl ester derivative with similar structural features.
Uniqueness
(S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid is unique due to the presence of the isoxazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The chiral center also adds to its uniqueness, allowing for enantioselective interactions with biological targets.
Propriétés
Numéro CAS |
899433-52-4 |
|---|---|
Formule moléculaire |
C12H12FNO4 |
Poids moléculaire |
253.23 g/mol |
Nom IUPAC |
2-[(5S)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C12H12FNO4/c1-17-11-3-2-7(4-9(11)13)10-5-8(18-14-10)6-12(15)16/h2-4,8H,5-6H2,1H3,(H,15,16)/t8-/m0/s1 |
Clé InChI |
FZRGTNVZONMQRB-QMMMGPOBSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C2=NO[C@@H](C2)CC(=O)O)F |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NOC(C2)CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11859436.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride](/img/structure/B11859440.png)

![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11859452.png)


![9-Phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B11859470.png)

![Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]-](/img/structure/B11859479.png)

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B11859492.png)



